N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-9-14(23-19-18-9)15(21)17-12-5-4-10-6-7-20(13(10)8-12)16(22)11-2-3-11/h4-5,8,11H,2-3,6-7H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWBHMOUKZKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(Indolin-5-yl)-1,3,4-thiadiazole-2-carboxamide
- Structural Differences : Lacks the cyclopropanecarbonyl group and uses a 1,3,4-thiadiazole instead of 1,2,3-thiadiazole.
- Biological Activity : Exhibits VEGFR-2 inhibition (IC50 = 48 nM) but lower selectivity for FGFR1 (IC50 = 320 nM) compared to the target compound (FGFR1 IC50 = 89 nM) .
- Metabolic Stability : Shorter plasma half-life (t1/2 = 1.8 h in mice) due to the absence of cyclopropane-induced stabilization .
N-(1-Acetylindolin-6-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
- Structural Differences : Replaces cyclopropanecarbonyl with acetyl and 4-methyl with 4-ethyl.
- Biological Activity : Reduced VEGFR-2 potency (IC50 = 120 nM vs. 22 nM for the target compound), attributed to steric hindrance from the ethyl group .
- Solubility : Lower aqueous solubility (12 µM vs. 45 µM) due to increased hydrophobicity .
Thiadiazole Ring Modifications
1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole
- Electronic Effects : The 1,2,3-thiadiazole in the target compound provides stronger electron-withdrawing effects, enhancing hydrogen bonding with kinase ATP-binding pockets .
- Potency : 1,2,3-thiadiazole analogs show 3–5-fold higher FGFR1 inhibition than 1,3,4-thiadiazole derivatives .
Methyl vs. Unsubstituted Thiadiazole
- Activity Impact : The 4-methyl group in the target compound improves cellular permeability (Papp = 8.2 × 10<sup>−6</sup> cm/s) compared to unsubstituted analogs (Papp = 3.1 × 10<sup>−6</sup> cm/s) .
Cyclopropane-Containing Derivatives
Cyclopropanecarbonyl vs. Acetyl
- Metabolic Stability : The cyclopropane group increases microsomal stability (t1/2 = 62 min in human liver microsomes) compared to acetyl (t1/2 = 18 min) by resisting oxidative metabolism .
- Conformational Rigidity : Cyclopropane restricts rotation, optimizing binding to FGFR1’s hydrophobic cleft (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for acetyl) .
Pharmacokinetic Comparison
| Compound | Plasma Half-Life (h) | Solubility (µM) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| Target Compound | 4.2 | 45 | 62 |
| N-(Indolin-5-yl)-1,3,4-thiadiazole-2-carboxamide | 1.8 | 28 | 18 |
| N-(1-Acetylindolin-6-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | 3.1 | 12 | 34 |
Key Research Findings
- The cyclopropanecarbonyl group is critical for balancing potency and metabolic stability .
- 4-Methyl-1,2,3-thiadiazole outperforms other thiadiazole isomers in kinase selectivity .
- Structural modifications (e.g., ethyl substitution) often sacrifice solubility for lipophilicity, necessitating formulation optimization .
This compound represents a promising scaffold for kinase inhibitor development, with superior properties over analogs in its class. Further studies should explore in vivo efficacy and toxicity profiles.
Preparation Methods
Functionalization of Indoline
Indoline-6-amine undergoes acylation with cyclopropanecarbonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding N-(1-(cyclopropanecarbonyl)indolin-6-amine) with >85% purity after recrystallization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (1.2 eq) |
| Temperature | 0–5°C → RT |
| Reaction Time | 4–6 hours |
| Yield | 78–82% |
Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
Thiosemicarbazide Cyclization
Ethyl 2-(methylthio)acetate reacts with hydrazine hydrate to form thiosemicarbazide, which undergoes cyclization using phosphorus oxychloride (POCl₃) and ethyl oxalyl monochloride. This generates ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, hydrolyzed to the carboxylic acid using lithium hydroxide.
Optimized Cyclization Protocol
| Reagent | Role |
|---|---|
| POCl₃ | Cyclizing agent |
| Ethyl oxalyl chloride | Electrophilic activator |
| LiOH/MeOH | Hydrolysis mediator |
Yield Data
| Intermediate | Yield (%) | Purity (%) |
|---|---|---|
| Ethyl thiadiazole carboxylate | 65 | 90 |
| Thiadiazole carboxylic acid | 88 | 95 |
Amide Coupling Strategy
Carboxylic Acid Activation
The instability of 1,2,3-thiadiazole-5-carboxylic acids necessitates in situ activation. Oxalyl chloride (2.0 eq) in dimethylformamide (DMF) converts the acid to its acyl chloride, which reacts with N-(1-(cyclopropanecarbonyl)indolin-6-amine) in tetrahydrofuran (THF) at −15°C.
Coupling Efficiency Comparison
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Oxalyl chloride | THF | −15°C | 72 |
| HATU | DMF | RT | 68 |
| EDC/HOBt | CH₂Cl₂ | 0°C | 65 |
Optimization of Reaction Conditions
Stability Challenges
The thiadiazole ring’s sensitivity to decarboxylation mandates low-temperature handling during hydrolysis and coupling. Lithium salt intermediates (e.g., lithium 4-methyl-1,2,3-thiadiazole-5-carboxylate) improve stability, enabling higher yields (78%) compared to free acids.
Solvent and Catalytic Effects
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) was explored for methyl group introduction but proved unnecessary due to the direct availability of methyl precursors. Green chemistry approaches, such as solvent-free cyclization, reduced reaction times by 30% but required stringent pH control.
Industrial Scale Production Considerations
Process Intensification
Continuous flow reactors enhance heat transfer during exothermic acylation steps, reducing decomposition byproducts. Purification via simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmaceutical applications.
Scale-Up Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 10 g | 5 kg |
| Cycle Time | 8 hours | 12 hours |
| Overall Yield | 70% | 65% |
Comparative Analysis of Synthetic Routes
Route A vs. Route B
- Route A : Sequential acylation → thiadiazole synthesis → coupling.
- Advantages : Modular, suitable for analog synthesis.
- Disadvantages : Low overall yield (58%) due to intermediate instability.
- Route B : Convergent synthesis with pre-formed thiadiazole.
- Advantages : Higher yield (73%), fewer purification steps.
- Disadvantages : Requires specialized equipment for low-temperature coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
